molecular formula C10H12ClF3N2S B3035457 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol CAS No. 321432-53-5

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol

Cat. No.: B3035457
CAS No.: 321432-53-5
M. Wt: 284.73 g/mol
InChI Key: BZKGRLGOVMWZQS-UHFFFAOYSA-N
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Description

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol is a chemical compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a thiol group

Preparation Methods

The synthesis of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinamine with 2-methyl-2-propanethiol under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.

    Reduction: The compound can be reduced to modify the pyridine ring or the trifluoromethyl group.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropane-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2S/c1-9(2,17)5-16-8-7(11)3-6(4-15-8)10(12,13)14/h3-4,17H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGRLGOVMWZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=C(C=C(C=N1)C(F)(F)F)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144151
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-methyl-2-propanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321432-53-5
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-methyl-2-propanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321432-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-2-methyl-2-propanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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